2-(4-Bromophenyl)propanenitrile 2-(4-Bromophenyl)propanenitrile
Brand Name: Vulcanchem
CAS No.: 42186-06-1
VCID: VC2029543
InChI: InChI=1S/C9H8BrN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3
SMILES: CC(C#N)C1=CC=C(C=C1)Br
Molecular Formula: C9H8BrN
Molecular Weight: 210.07 g/mol

2-(4-Bromophenyl)propanenitrile

CAS No.: 42186-06-1

Cat. No.: VC2029543

Molecular Formula: C9H8BrN

Molecular Weight: 210.07 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)propanenitrile - 42186-06-1

Specification

CAS No. 42186-06-1
Molecular Formula C9H8BrN
Molecular Weight 210.07 g/mol
IUPAC Name 2-(4-bromophenyl)propanenitrile
Standard InChI InChI=1S/C9H8BrN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3
Standard InChI Key FSSOXPFLDSMDKO-UHFFFAOYSA-N
SMILES CC(C#N)C1=CC=C(C=C1)Br
Canonical SMILES CC(C#N)C1=CC=C(C=C1)Br

Introduction

Chemical Identity and Structural Characteristics

Basic Information

2-(4-Bromophenyl)propanenitrile is identified through several standardized systems in chemical nomenclature. The compound has a clear structural identity that defines its chemical behavior and potential applications.

ParameterValue
Chemical Name2-(4-Bromophenyl)propanenitrile
CAS Registry Number42186-06-1
Molecular FormulaC₉H₈BrN
Molecular Weight210.07 g/mol
European Community (EC) Number843-545-7
MDL NumberMFCD11036513
DSSTox Substance IDDTXSID60444360

Structural Representations

The molecular structure of 2-(4-Bromophenyl)propanenitrile consists of a central carbon attached to a methyl group, a nitrile group, and a 4-bromophenyl moiety. This arrangement gives the molecule its distinctive chemical properties and reactivity.

Structural Notations

Notation TypeRepresentation
SMILESCC(C#N)C1=CC=C(C=C1)Br
InChIInChI=1S/C9H8BrN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3
InChIKeyFSSOXPFLDSMDKO-UHFFFAOYSA-N

Physical and Chemical Properties

Physical Characteristics

The physical characteristics of 2-(4-Bromophenyl)propanenitrile are important considerations for its handling, storage, and application in various research contexts.

PropertyDescription/Value
Physical StateNot explicitly mentioned in literature
Boiling PointNo data available in current literature
SolubilityNot explicitly stated in current literature, but typical nitriles show moderate solubility in organic solvents
Storage ConditionsStore at room temperature, away from moisture in sealed storage

Spectroscopic Properties

Mass spectrometry data provides valuable information for analytical identification of the compound. The predicted collision cross-section values below are particularly useful for mass spectrometric analysis and identification.

Predicted Collision Cross Section for Various Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+209.99129136.8
[M+Na]+231.97323141.2
[M+NH4]+227.01783139.7
[M+K]+247.94717137.5
[M-H]-207.97673131.9
[M+Na-2H]-229.95868139.3
[M]+208.98346134.3
[M]-208.98456134.3

These values represent the predicted collision cross-section measurements that would be obtained in ion mobility mass spectrometry experiments, providing a valuable parameter for compound identification and characterization .

Stock Solution Preparation

For research applications, proper solution preparation is essential. The following table provides guidance for preparing stock solutions of 2-(4-Bromophenyl)propanenitrile at various concentrations based on different starting amounts.

Stock Solution Preparation Guide

Starting AmountVolume Required for Different Concentrations
1 mM
1 mg4.7603 mL
5 mg23.8016 mL
10 mg47.6032 mL

These calculations are based on the molecular weight of 210.07 g/mol and are valuable for research laboratory settings when precise concentrations are required .

Safety ParameterInformation
GHS Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
Precautionary StatementsP280-P305+P351+P338 (Wear protective gloves/eye protection; IF IN EYES: Rinse cautiously with water for several minutes)
General HandlingSelect appropriate solvent for stock solution preparation; avoid repeated freezing and thawing; for increased solubility, heat to 37°C and use ultrasonic bath
Storage ParameterRecommendation
General StorageRoom temperature, away from moisture in sealed storage
Stock Solution Storage (-80°C)Use within 6 months
Stock Solution Storage (-20°C)Use within 1 month
Shipping ConditionAvailable with room temperature shipping or with blue ice upon request

Related Compounds

Structural Analogs

Several compounds share structural similarities with 2-(4-Bromophenyl)propanenitrile, providing context for understanding its chemical behavior and potential applications.

  • 2-(4-bromophenyl)-2-methylpropanoic acid: While structurally different, this compound shares the 4-bromophenyl moiety and is described in detail in search result . It undergoes selective bromination in aqueous medium and serves as an intermediate in pharmaceutical synthesis.

  • 3-(4-(5-(4-Bromophenyl)furan-2-carbonothioyl)piperazin-1-yl)propanenitrile: This more complex compound (CAS No. 332862-24-5) contains both a propanenitrile group and a 4-bromophenyl moiety, though in a different structural arrangement.

SupplierProduct Information
GlpBioCatalog No. GF41343; Available as sample solution at 25 μL, 10mM
Aladdin ScientificCatalog No. B589086; Available in sizes of 250mg, 1g, and 5g
BLD PharmAvailable with special online order pricing
VulcanchemNot directly listed, but provides related compounds
SupplierPurity Specification
Aladdin ScientificMin 95%
BLD PharmNot specified in search results
GlpBioNot specified in search results, but mentions "high purity" for related compounds

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